molecular formula C20H25N7O B2542900 3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920178-23-0

3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2542900
CAS No.: 920178-23-0
M. Wt: 379.468
InChI Key: BGAUMQAXTONWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a synthetic small molecule belonging to a class of triazolopyrimidine compounds investigated for their potent biological activity. This compound is of significant interest in medicinal chemistry and pharmacological research primarily for its designed role as a dual inhibitor of key cellular signaling kinases. The core [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a known pharmacophore in kinase inhibitor development. Based on patented research, closely related structural analogs have been explicitly developed and used as potent inhibitors of mTOR (mammalian target of rapamycin) kinase and PI3K (Phosphoinositide 3-kinase) kinase . These kinases are critical components of the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in various cancers, making it a major target for antineoplastic drug discovery . Researchers can utilize this compound as a chemical tool to probe the complexities of this pathway in cellular and disease models. The structure-activity relationship (SAR) of this chemotype is well-defined. The 3-(p-tolyl) group at the triazole ring and the 7-piperazinyl substitution are common features that contribute to strong binding affinity and selectivity. The 3-methylbutan-1-one moiety linked to the piperazine represents a strategic modification to optimize drug-like properties, including potency and metabolic stability. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to comply with all applicable local and federal regulations regarding the handling and use of this material.

Properties

IUPAC Name

3-methyl-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-14(2)12-17(28)25-8-10-26(11-9-25)19-18-20(22-13-21-19)27(24-23-18)16-6-4-15(3)5-7-16/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAUMQAXTONWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC(C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a novel triazole-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity by reviewing existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N6C_{23}H_{26}N_6 with a molecular weight of approximately 466.5 g/mol. The structural characteristics include a triazole ring fused to a pyrimidine moiety, which is known to influence various biological activities.

PropertyValue
Molecular FormulaC23H26N6
Molecular Weight466.5 g/mol
CAS Number920225-66-7

Biological Activity Overview

Recent studies have focused on the pharmacological potential of triazole and pyrimidine derivatives. Compounds with similar structures have exhibited a range of biological activities, including:

  • Antimicrobial Activity : Many triazole derivatives show significant antibacterial and antifungal properties. For instance, compounds bearing the triazole moiety have been tested against various bacterial strains, including ESKAPE pathogens, which are notorious for their antibiotic resistance .
  • Anticancer Properties : Triazolo-pyrimidine derivatives are being investigated for their anticancer potential. Research indicates that these compounds can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • CNS Activity : Some derivatives have shown promise in modulating central nervous system (CNS) activity, potentially serving as anxiolytics or antidepressants .

Antibacterial Activity

A study evaluated the antibacterial effects of various triazole-pyrimidine derivatives against a panel of resistant bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, particularly Enterococcus faecium, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

In vitro studies have shown that similar triazolo-pyrimidine compounds exhibit cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For example, one derivative achieved an IC50 value of 4.37 µM against HepG2 cells . This suggests that the compound may interfere with cellular proliferation mechanisms.

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors involved in disease pathways. For instance, some triazole derivatives act as inhibitors of lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer progression .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing triazole and piperazine structures exhibit significant anticancer properties. For instance, compounds similar to 3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and NCI-H460 (lung cancer) using assays like MTT . These studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Properties

Compounds with similar structural features have also been screened for antimicrobial activity. For example, several triazole derivatives demonstrated potent inhibitory effects against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values in the low micromolar range . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological properties. Research indicates that compounds containing piperazine can exhibit anxiolytic and antidepressant effects . Given the structure of this compound, it is plausible that it could be explored for similar neuroactive properties.

Case Studies

Several case studies have highlighted the synthesis and evaluation of related compounds:

StudyFindings
Synthesis of Triazole DerivativesA library of triazole-piperazine derivatives was synthesized and assessed for cytotoxicity against multiple cancer cell lines. Compound variants showed IC50 values indicating strong anticancer activity .
Antimicrobial ScreeningDerivatives were tested against E. coli and P. aeruginosa, showing promising results with MIC values as low as 0.21 µM, indicating potential as new antimicrobial agents .
Neuropharmacological AssessmentCompounds were evaluated in animal models for anxiolytic effects, revealing significant reductions in anxiety-like behaviors compared to controls .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the C-5 and C-7 positions. Key findings include:

Reaction Reagents/Conditions Product Yield Source
ChlorinationPOCl₃, 80°C, 6h5-Chloro derivative72%
AminationNH₃ (g), DMF, 100°C, 12h7-Amino-triazolo-pyrimidine analog58%

These reactions are critical for introducing functional groups that modulate pharmacological activity.

Cycloaddition Reactions Involving the Triazole Moiety

The 1,2,3-triazole ring participates in Huisgen-type cycloadditions under copper-catalyzed conditions:

Reaction Catalyst Dipolarophile Yield Source
Azide-Alkyne CycloadditionCuI, DIPEA, RT, 24hPhenylacetylene85%

This reactivity enables the formation of triazole-linked conjugates for structure-activity relationship (SAR) studies.

Piperazine Ring Functionalization

The piperazine nitrogen atoms undergo alkylation and acylation:

Reaction Reagent Product Yield Source
N-AlkylationEthyl bromoacetate, K₂CO₃, DMFN-Carboxymethyl-piperazine derivative66%
N-AcylationAcetyl chloride, Et₃N, DCMN-Acetyl-piperazine analog89%

These modifications enhance solubility and bioavailability in medicinal chemistry applications .

Ketone Reduction and Oxidation

The butan-1-one group undergoes redox reactions:

Reaction Reagents/Conditions Product Yield Source
ReductionNaBH₄, MeOH, 0°C, 2hSecondary alcohol94%
OxidationKMnO₄, H₂O, 60°C, 4hCarboxylic acid41%

The secondary alcohol product is often used as an intermediate for ester or ether derivatization.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group introduction:

Reaction Catalyst Substrate Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C4-Fluorophenylboronic acid78%

This method facilitates diversification of the p-tolyl group for SAR optimization .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the triazolo-pyrimidine system undergoes ring-opening/ring-closing transformations:

Condition Reagent Product Yield Source
HCl (conc.)Reflux, 8hPyrimidine-2,4-dione fused triazole63%

Biological Nucleophile Interactions

The compound reacts with biological thiols (e.g., glutathione):

Nucleophile pH Adduct Kinetics Source
Glutathione7.4 (phosphate buffer)S-Conjugated metabolitet₁/₂ = 45min

This reactivity informs metabolic stability assessments in drug development .

Key Mechanistic Insights

  • Electronic Effects : The electron-withdrawing triazole ring activates the pyrimidine toward nucleophilic attack.

  • Steric Hindrance : The p-tolyl group directs regioselectivity in cycloaddition reactions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in piperazine alkylation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs are pyrazolo[3,4-d]pyrimidine and triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 2, 3, 6–11 in ). Below is a detailed comparison:

Feature Target Compound Analogous Compounds ()
Core Structure 3H-[1,2,3]Triazolo[4,5-d]pyrimidine Pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Substituents - p-Tolyl (triazole)
- Piperazine (pyrimidine)
- 3-Methylbutanone (tail)
- Hydrazine (compound 3)
- Pyrazole derivatives (compounds 4–5)
- Isomeric triazolo groups
Isomerization Behavior No reported isomerization Exhibit isomerization under specific conditions (e.g., compounds 7→6, 9→8)
Synthetic Complexity High (multi-step synthesis with piperazine and ketone functionalization) Moderate (hydrazine and pyrazole derivatization)

Key Findings:

Triazole vs. Pyrazole Cores : The triazolo[4,5-d]pyrimidine core in the target compound may confer greater metabolic stability compared to pyrazolo[3,4-d]pyrimidines, which are prone to oxidation .

Piperazine Linker : The piperazine moiety enhances water solubility compared to simpler alkyl chains in analogs like compound 3 (hydrazine derivative). This modification is advantageous for pharmacokinetics.

Isomerization Stability : Unlike compounds 7 and 9, which isomerize to 6 and 8 under basic conditions, the target compound’s fused triazole-pyrimidine system appears conformationally rigid, reducing synthetic challenges .

Functional Group Impact : The 3-methylbutan-1-one tail may improve membrane permeability relative to the hydrazine groups in compound 3, which are polar and less lipophilic.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing triazolopyrimidine-piperazine hybrids like this compound?

  • Methodology : Focus on multi-step protocols involving cyclocondensation (e.g., iodine(III)-mediated oxidation for triazole formation ), followed by piperazine coupling via nucleophilic substitution. Key intermediates such as 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be synthesized using methods analogous to those in (SMILES-based structural validation).
  • Critical Step : Optimize reaction temperature (e.g., 80–100°C for triazole ring closure) and solvent polarity (DMF or DMSO) to avoid byproducts like unreacted piperazine derivatives .

Q. How should researchers characterize the purity of this compound?

  • Analytical Workflow :

TechniquePurposeParametersReference
HPLC Purity assessmentC18 column, 0.1% TFA in H2O/MeCN gradient
NMR Structural confirmation¹H (500 MHz), <sup>13</sup>C (125 MHz) in DMSO-d6
HRMS Molecular formula validationESI+ mode, m/z accuracy < 2 ppm

Q. What are common impurities encountered during synthesis?

  • Identified Impurities :

  • Piperazine dimerization byproducts (e.g., 4-(3-(p-tolyl)triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide) due to incomplete coupling .
  • Oxidation byproducts (e.g., N-oxide derivatives) from residual peroxides in solvents .
    • Mitigation : Use scavengers like activated charcoal during workup and monitor via LC-MS .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

  • Approach :

  • Perform density functional theory (DFT) calculations to predict metabolic stability (e.g., CYP3A4-mediated oxidation at the butanone moiety) .
  • Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like phosphodiesterase enzymes, referencing analogs in (pyrazolo[4,3-d]pyrimidin-7-one derivatives) .
    • Validation : Compare computational predictions with in vitro microsomal assays .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example : Discrepancies in IC50 values for kinase inhibition may arise from:

  • Assay variability (e.g., ATP concentration differences in kinase assays).
  • Solubility limitations (use DMSO stock solutions ≤ 0.1% to avoid precipitation) .
    • Resolution : Standardize protocols using CRDC-recommended chemical engineering frameworks (e.g., RDF2050112 for reactor design consistency) .

Q. What strategies improve solubility for in vivo pharmacological testing?

  • Methods :

  • Prodrug design : Introduce phosphate groups at the butanone carbonyl (see for sitagliptin analog strategies) .
  • Nanoparticle encapsulation : Use PEG-PLGA carriers (particle size < 200 nm) to enhance bioavailability .
    • Characterization : Monitor solubility via dynamic light scattering (DLS) and in vitro release profiles .

Experimental Design & Data Analysis

Q. How to design a stability study under ICH guidelines?

  • Protocol :

  • Conditions : 40°C/75% RH (accelerated), 25°C/60% RH (long-term) for 6 months.
  • Analytical Endpoints : HPLC purity (>98%), degradation products (e.g., hydrolyzed piperazine derivatives) .
    • Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf life .

Q. What statistical methods are robust for dose-response analysis?

  • Recommendation : Use nonlinear regression (e.g., GraphPad Prism) with constraints for Hill slopes. For outliers, apply Grubbs’ test (α = 0.05) .
  • Case Study : EC50 variability in receptor binding assays can be minimized via bootstrapping (n = 10,000 iterations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.